9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
Purines are a group of organic compounds that consist of a two-ring structure, a six-membered and a five-membered nitrogen-containing ring fused together . They are the most widely occurring nitrogen-containing heterocycles in nature . The primary purines are adenine and guanine in both RNA and DNA .
Synthesis Analysis
Purine synthesis occurs through the purine biosynthetic pathway, where the molecule inosine monophosphate (IMP) serves as the precursor . The synthesis is highly regulated and takes place in the cytoplasm of cells .Molecular Structure Analysis
Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together) . Four nitrogen atoms exist in positions 1, 3, 7, and 9 . Significant delocalization exists among the purine ring’s electrons .Chemical Reactions Analysis
Purines are involved in a variety of chemical reactions, particularly in the biochemistry of an organism. They form the structural basis of certain natural compounds like DNA, RNA, ATP (adenosine triphosphate), GTP (guanosine triphosphate), cyclic AMP, NADH, and coenzyme A .Physical and Chemical Properties Analysis
Purines are relatively larger than pyrimidines and have a higher molecular weight . They are soluble in water and are relatively stable at the physiological pH .Scientific Research Applications
Affinity and Binding Modes at Adenosine Receptors
A study explored a new series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones, evaluating their affinities for adenosine receptors (ARs). It was found that these compounds, including derivatives similar to the specified chemical, show selectivity over AR subtypes. Docking experiments provided insights into their expected binding modes for human and rat A1 and A2A ARs, highlighting small structural variations that could influence binding affinities (E. Szymańska et al., 2016).
Potential in Designing New Materials
Research into 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione revealed anisotropic distribution of interaction energies (coulombic and dispersion) along different directions. This suggests the potential application of this class of molecules in the design of new materials, given their layered crystal packing and stabilization via electrostatic energy contributions (R. Shukla et al., 2020).
Anti-Inflammatory Activity
Substituted analogues based on the novel 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system were synthesized and shown to exhibit anti-inflammatory activity in an adjuvant-induced arthritis rat model. These pyrimidopurinediones showed potency levels approximately equal to naproxen, highlighting their potential as anti-inflammatory agents (J. Kaminski et al., 1989).
Structural Analysis
The crystal structure of a related compound, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, was determined by X-ray diffraction. This study highlighted the molecule's unique conformation and the presence of un-classical hydrogen bonds linking molecules to form polymers in crystals, offering insights into its structural characteristics (Xiang-Shan Wang et al., 2011).
Mechanism of Action
Safety and Hazards
As for the safety and hazards, it would depend on the specific purine compound and its concentration. Some purine compounds, like certain forms of ATP, are essential for life, while others can be harmful if present in high concentrations. For example, high levels of the purine compound uric acid can lead to gout .
Future Directions
The study of purines and their derivatives continues to be a vibrant field of research due to their crucial roles in biological processes. Future research directions could include the development of drugs targeting purine biosynthesis and metabolism, which could have applications in treating a variety of diseases .
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-26-13-7-5-12(6-8-13)22-9-11(2)10-23-14-15(19-17(22)23)21(3)18(25)20-16(14)24/h5-8,11H,4,9-10H2,1-3H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCQWWFOOHLMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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